molecular formula C15H12N4O4S2 B2465945 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 851130-04-6

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2465945
CAS RN: 851130-04-6
M. Wt: 376.41
InChI Key: QDOIRWRKDGMPJR-UHFFFAOYSA-N
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Description

The compound “2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,4-benzodioxin ring, an oxadiazole ring, and a thiazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as cyclization, acylation, and amination . For example, 2,3-dihydro-1,4-benzodioxin derivatives can be synthesized by the reaction of 3,4-dichloro-1,2-dihydroxybenzene with epibromohydrin in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,4-benzodioxin ring is a seven-membered ring with one oxygen atom and one carbon atom. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The thiazole ring is also a five-membered ring, containing one nitrogen atom and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the 1,4-benzodioxin ring can undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. For example, the presence of the 1,4-benzodioxin ring would likely make the compound relatively stable and resistant to oxidation .

Scientific Research Applications

Non-Contact Optical Tweezers

Recent research has introduced a non-contact approach using optical tweezers. While not directly related to SMR000093555, this novel technique could have broader applications:

For further reading, you might find these resources helpful:

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the biological activities of similar compounds, it could potentially be of interest in the development of new drugs .

properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIRWRKDGMPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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